

Clinical Outcomes: Laquinimod vs. Placebo

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Laquinimod

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The table below summarizes the efficacy and safety outcomes of **laquinimod** compared to placebo, based on a 2025 meta-analysis of four randomized controlled trials involving 3,665 patients [1].

Outcome Measure	Result (Laquinimod vs. Placebo)	Statistical Significance	Heterogeneity (I ²)
Annualized Relapse Rate (ARR)	Mean Difference = -0.08 (95% CI: -0.12, -0.04)	Significant	0%
Disability Progression (3-month confirmed)	Hazard Ratio (HR) = 0.75 (95% CI: 0.59, 0.96)	Significant	25%
Disability Progression (6-month confirmed)	Hazard Ratio (HR) = 0.69 (95% CI: 0.45, 1.06)	Not Significant	66%
Relapse-Free Status	Risk Ratio (RR) = 1.14 (95% CI: 1.06, 1.22)	Significant	10%
Safety (Serious Adverse Events)	Risk Ratio (RR) = 1.06 (95% CI: 0.81, 1.39)	Not Significant (Comparable)	33%
Brain Volume Loss (PBVC)	Significantly reduced vs. placebo (p<0.001) [2]	Significant	N/A

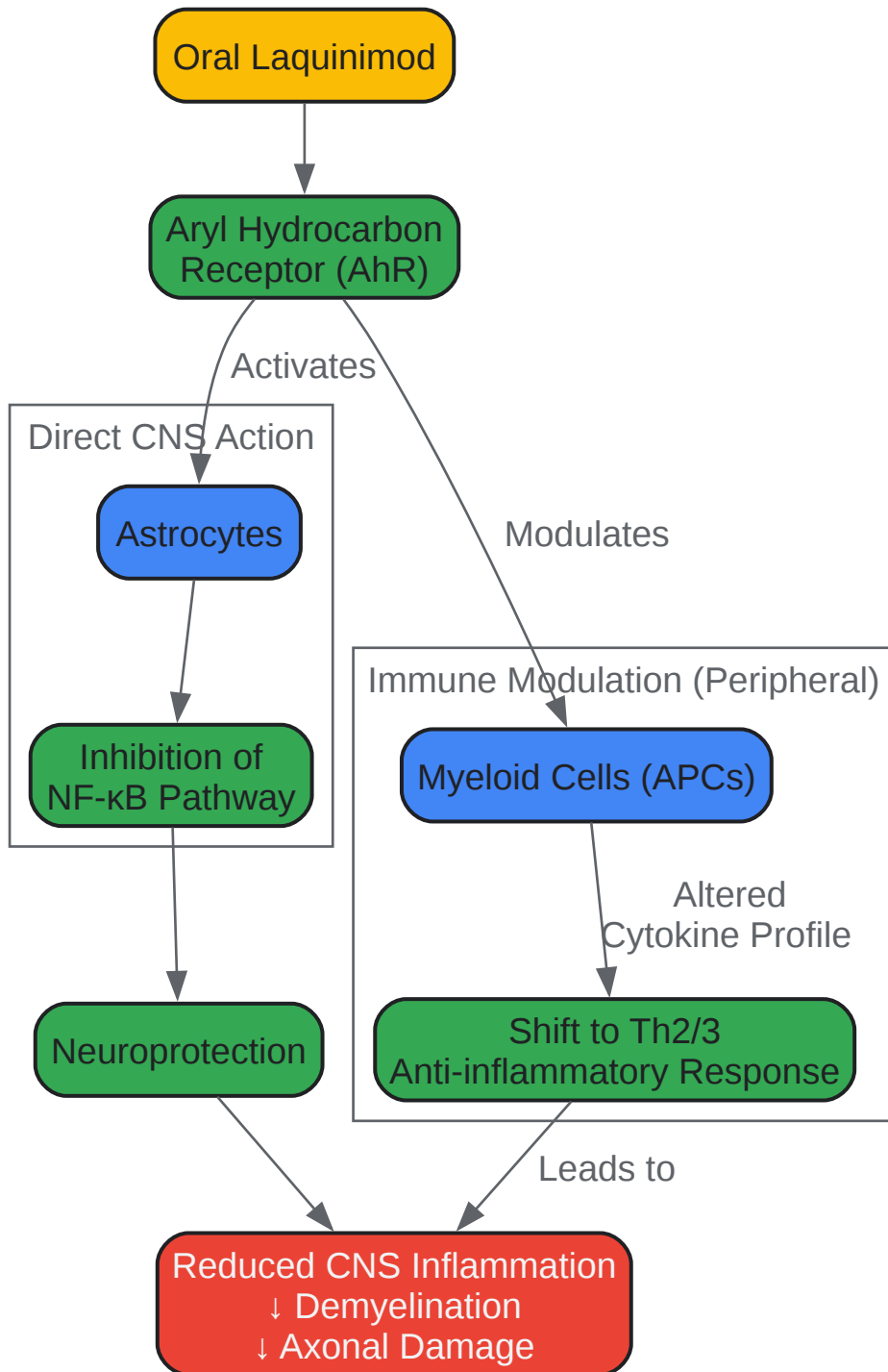
Experimental Protocol Details

The clinical data supporting this comparison were generated through rigorous, multi-center, randomized, double-blind, placebo-controlled trials—considered the gold standard for evaluating therapeutic efficacy [1] [2].

- **Study Population:** The trials enrolled patients aged 18-55 with a confirmed diagnosis of RRMS. Participants had to have experienced at least one documented relapse in the year before the study or have visible gadolinium-enhancing lesions on MRI [2].
- **Intervention & Control:** Patients were randomly assigned to receive either once-daily **oral laquinimod 0.6 mg** or a matching **oral placebo** for a period of 24 months [1].
- **Primary Efficacy Endpoints:**
 - **Annualized Relapse Rate (ARR):** The number of confirmed relapses per year.
 - **Disability Progression:** A sustained increase in the Expanded Disability Status Scale (EDSS) score confirmed at 3 or 6 months [1] [2].
- **Secondary & Exploratory Endpoints:**
 - **MRI Activity:** The cumulative number of gadolinium-enhancing lesions and new or enlarging T2 lesions on magnetic resonance imaging (MRI) scans [1].
 - **Brain Volume Change (PBVC):** The percentage of brain volume change from baseline to month 24, a measure of neurodegeneration [2].
- **Safety Assessment:** Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and laboratory parameter shifts (e.g., liver enzymes) [1] [3].

Mechanism of Action Workflow

Laquinimod exerts its therapeutic effects through a dual mechanism, modulating the immune system and providing neuroprotection. The diagram below visualizes this proposed pathway.



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Important Safety and Interpretation Notes

- **Safety Profile: Laquinimod** 0.6 mg was generally well-tolerated, with a safety profile comparable to placebo in clinical trials [1]. However, doses higher than 1.0 mg per day were associated with an imbalance in cardiovascular events and are not recommended [3].
- **Interpreting the Data:** The **significant reduction in brain volume loss (PBVC)** is a notable finding, suggesting **laquinimod** may have neuroprotective properties distinct from some other therapies [2]. The **lack of significant benefit for 6-month confirmed disability progression** should be interpreted with caution due to the high heterogeneity ($I^2=66%$) in this outcome, indicating variability across studies [1].
- **Addressing Seemingly Contradictory Results:** The **BRAVO trial** initially reported a non-significant reduction in ARR [2]. A subsequent propensity score analysis revealed that baseline imbalances in MRI parameters (e.g., T2 lesion volume) influenced the results. After statistical adjustment for these imbalances, **laquinimod** showed a significant **21% reduction in ARR** [4].

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